Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C20H15N3O7S . It is a derivative of benzoyl amino acids . It has been studied for its potential antifungal activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an acid chloride with an amine in dichloromethane, with the addition of triethylamine . The products are then purified using column chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a phenyl group, and a 3,5-dinitrobenzoyl group . The exact structure can be determined using techniques such as FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Scientific Research Applications
Synthesis of Chiral Auxiliaries
Chiral auxiliaries are essential for asymmetric synthesis, which is a method to produce chiral molecules. This compound can be used to synthesize chiral auxiliaries that can control the stereochemistry of the synthesis process .
Research on Chiral Recognition Mechanisms
The compound’s application extends to research on chiral recognition mechanisms. By studying how this compound interacts with various enantiomers, researchers can gain insights into the fundamental principles of chiral recognition .
Development of Chiral Drugs
Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate can be used in the development of chiral drugs. Its ability to separate enantiomers helps in the production of single-enantiomer drugs, which can have improved therapeutic profiles .
Quality Control in Manufacturing
In the manufacturing of chiral substances, quality control is essential. This compound can be used in the quality control process to ensure that the chiral active pharmaceutical ingredients (APIs) meet the required standards .
Forensic Analysis
Lastly, in forensic science, the ability to separate and identify chiral molecules is important. This compound can be applied in forensic analysis to differentiate between enantiomers in substance samples .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the separation of enantiomers on chiral stationary phases (csps) is dependent on the formation of diastereomeric complexes between the csp and enantiomers to be separated . This process requires enantioselective interactions, which are formed by an appropriate combination of suitable functional groups (ligands) on CSP with complementary functional groups on the molecules of enantiomers .
Biochemical Pathways
It’s known that similar compounds possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the size of alkyl substituent in the ester group of benzoyl derivatives of amino acids can affect the separation factor and retention of enantiomers . This suggests that the pharmacokinetic properties of this compound could be influenced by its chemical structure.
Result of Action
It’s known that similar compounds have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It’s known that both selectivity, as well as retention, depended on the type and concentration of the more polar component of the eluent . This suggests that environmental factors could potentially influence the action of this compound.
properties
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)12-8-13(22(26)27)10-14(9-12)23(28)29/h3-10H,2H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOOUAHTBOFOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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